(Z)-4-oxo-4-(2-(propan-2-ylidene)hydrazinyl)but-2-enoic acid
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Overview
Description
(Z)-4-oxo-4-(2-(propan-2-ylidene)hydrazinyl)but-2-enoic acid: is an organic compound with a unique structure that includes a hydrazinyl group and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxo-4-(2-(propan-2-ylidene)hydrazinyl)but-2-enoic acid typically involves the reaction of hydrazine derivatives with butenoic acid precursors. One common method is the condensation reaction between 2-(propan-2-ylidene)hydrazine and 4-oxo-but-2-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-oxo-4-(2-(propan-2-ylidene)hydrazinyl)but-2-enoic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
(Z)-4-oxo-4-(2-(propan-2-ylidene)hydrazinyl)but-2-enoic acid: has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-4-oxo-4-(2-(propan-2-ylidene)hydrazinyl)but-2-enoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their functions. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
(Z)-4-oxo-4-(2-(propan-2-ylidene)hydrazinyl)but-2-enoic acid: can be compared with similar compounds such as:
4-iodobenzoic acid: Both compounds contain an oxo group, but differ in their functional groups and overall structure.
4-chloromethcathinone: This compound is a stimulant with a different mechanism of action and applications.
Cresol: While cresol is a simple phenolic compound, it shares some chemical reactivity with the hydrazinyl group of the target compound.
The uniqueness of This compound
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(Z)-4-oxo-4-(2-propan-2-ylidenehydrazinyl)but-2-enoic acid |
InChI |
InChI=1S/C7H10N2O3/c1-5(2)8-9-6(10)3-4-7(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12)/b4-3- |
InChI Key |
IMXCOXXNXDASIY-ARJAWSKDSA-N |
Isomeric SMILES |
CC(=NNC(=O)/C=C\C(=O)O)C |
Canonical SMILES |
CC(=NNC(=O)C=CC(=O)O)C |
Origin of Product |
United States |
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